REACTION_SMILES
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[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:14][Mg:15][Cl:16].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:12]=[O:13])[cH:6][c:7]2[c:8]1[O:9][CH2:10][O:11]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:12]([OH:13])[CH3:14])[cH:6][c:7]2[c:8]1[O:9][CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc2c1OCO2
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Name
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Type
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product
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Smiles
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COc1cc(C(C)O)cc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |